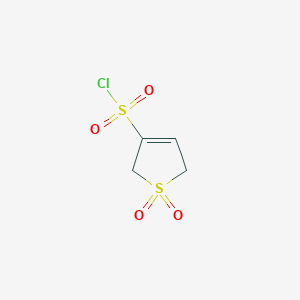

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a fine chemical that is used as a versatile building block . It can be used as a reaction component or to synthesize complex compounds . The CAS Number for this compound is 112161-61-2 .

Molecular Structure Analysis

The molecular formula of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is C4H5ClO4S2 . The molecular weight is 216.67 g/mol . The InChI code for this compound is 1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 .Chemical Reactions Analysis

While specific chemical reactions involving 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide are not available, it’s known that this compound can be used as a reaction component or to synthesize complex compounds .Physical And Chemical Properties Analysis

The melting point of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is 145 °C and the flash point is 242.8 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonamide Derivatives

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide: is utilized in the synthesis of sulfonamide derivatives. These derivatives are significant due to their wide range of medicinal properties, including antibacterial, antiviral, and antidiabetic activities. The sulfonyl chloride group in the compound acts as an electrophile, readily reacting with amines to form sulfonamides .

Development of Diuretic Agents

The compound is also instrumental in the development of diuretic agents. Sulfonamide-based diuretics are a class of drugs that promote the excretion of water and electrolytes, which can be used to treat conditions like hypertension and edema. The sulfonyl group plays a crucial role in the pharmacological activity of these agents .

Agricultural Chemical Research

In agricultural chemical research, 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide serves as a precursor for the synthesis of herbicides and pesticides. The reactivity of the sulfonyl chloride moiety allows for the creation of compounds that can disrupt the growth of unwanted plants and pests .

Material Science Applications

This compound finds applications in material science, particularly in the synthesis of polymers and co-polymers with unique properties. The incorporation of the sulfonyl group into polymers can enhance their thermal stability and mechanical strength .

Electrochemical Sensor Development

Researchers use 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide in the development of electrochemical sensors. These sensors can detect various biological and chemical substances, and the sulfonyl group improves the sensor’s sensitivity and selectivity .

Photovoltaic Materials

The compound is also explored for its potential use in photovoltaic materials. The sulfonyl group can contribute to the electron-accepting properties of organic photovoltaic compounds, which is essential for the efficiency of solar cells .

Safety and Hazards

Wirkmechanismus

Target of Action

It is often used as a versatile building block in chemical synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.

Mode of Action

As a sulfonyl chloride compound, it likely acts as an electrophile, reacting with nucleophiles in chemical synthesis .

Action Environment

It is known that the compound should be stored at a temperature between 28°c .

Eigenschaften

IUPAC Name |

1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQNDSUSUMJBLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378202 |

Source

|

| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

CAS RN |

112161-61-2 |

Source

|

| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)

![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)